2,6-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2,6-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-10-11-15(13-16(14)23-12-5-4-9-19(23)24)22-21(25)20-17(26-2)7-6-8-18(20)27-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRUEGFMLOOMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
2,6-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares key structural and functional attributes of the target compound with analogous benzamide derivatives:
*Molecular weights calculated based on structural formulas.
Structural and Functional Insights
Target vs. Mepronil
- Substituents : Mepronil’s isopropoxy group contributes to fungicidal activity, while the target’s 2-oxopiperidinyl group may confer selectivity toward eukaryotic enzymes or receptors (e.g., proteases or GPCRs) due to its cyclic amide structure .
Target vs. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Directing Groups : The hydroxy-dimethylethyl group in the latter enables metal-catalyzed C–H activation, whereas the target’s oxopiperidine could stabilize transition states in enzymatic interactions .
- Synthesis Complexity: The target’s synthesis likely requires specialized aniline precursors with oxopiperidine, increasing synthetic challenges compared to the simpler amino alcohol used in ’s compound.
Target vs. Diflufenican
- Electron-Withdrawing Groups : Diflufenican’s trifluoromethyl and fluorine substituents enhance herbicidal activity through strong electron-withdrawing effects. The target’s methoxy groups are electron-donating, suggesting divergent mechanisms of action .
Biological Activity
2,6-Dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound with potential pharmacological applications. Its unique structure, which includes methoxy groups and a piperidine moiety, suggests it may interact with various biological targets. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, cytotoxicity, antioxidant properties, and molecular docking studies.
Chemical Structure and Properties
The molecular formula of 2,6-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is , with a molecular weight of approximately 336.42 g/mol. The compound features:
- Two methoxy groups at positions 2 and 6 of the benzene ring.
- A piperidine ring with a keto group contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process can include:
- Nucleophilic substitution to introduce the piperidine moiety.
- Dehydration reactions to form the benzamide link.
- Final purification through crystallization or chromatography.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds structurally similar to 2,6-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide were tested against human lung cancer cell lines (A549). The MTT assay results indicated that some derivatives had IC50 values as low as 10.88 ± 0.82 μg/mL, suggesting potent cytotoxic activity against cancer cells .
| Compound Name | IC50 (μg/mL) | Activity |
|---|---|---|
| 2,6-Dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide | TBD | TBD |
| N-(2-(2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide | 10.88 ± 0.82 | High |
| N-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarbonyl)phenyl)benzamide | 37.23 ± 3.76 | Moderate |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH assay, which measures free radical scavenging ability. Compounds with similar structures have shown promising results in reducing oxidative stress in cellular models. The antioxidant activity is crucial for mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 2,6-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide to various biological targets, including tyrosine kinases involved in cancer progression. These studies utilize software such as Molegro® to simulate interactions and assess binding energies. Initial findings indicate that the compound may effectively bind to specific active sites on target proteins.
Case Studies
A notable case study involved the evaluation of related benzamide derivatives in clinical settings for their anticancer effects. In vitro tests showed that specific modifications to the benzamide structure significantly enhanced cytotoxicity against A549 cells while minimizing toxicity in normal cell lines . This highlights the importance of structural optimization in developing effective anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
